Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]-
Description
Thieno[2,3-d]thiazole is a fused heterocyclic system comprising a thiophene ring fused to a thiazole ring. The compound 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]-thieno[2,3-d]thiazole features a butyl group at position 5 and an azo-linked 4-(1-pyrrolidinyl)phenyl moiety at position 2 (Figure 1). This structure combines electron-rich aromatic systems with azo functionality, which is often associated with optical properties and bioactivity .
The synthesis of thieno[2,3-d]thiazole derivatives typically involves cyclization reactions. For example, reductive deamination of 2-aminothieno[2,3-d]thiazole precursors can yield the core structure . The azo group is introduced via diazo coupling reactions between aryl diazonium salts and thieno[2,3-d]thiazole intermediates .
Properties
IUPAC Name |
(5-butylthieno[2,3-d][1,3]thiazol-2-yl)-(4-pyrrolidin-1-ylphenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S2/c1-2-3-6-16-13-17-18(24-16)20-19(25-17)22-21-14-7-9-15(10-8-14)23-11-4-5-12-23/h7-10,13H,2-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXGIZRJPRDKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(S1)N=C(S2)N=NC3=CC=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545377 | |
| Record name | 5-Butyl-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}thieno[2,3-d][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94495-00-8 | |
| Record name | 5-Butyl-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}thieno[2,3-d][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]- typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]thiazole core, which can be synthesized through reductive deamination of 2-aminothieno[2,3-d]thiazole
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno[2,3-d]thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Biological Activities
Thieno[2,3-d]thiazole derivatives have been studied for various pharmacological effects:
-
Anticancer Activity
- Compounds containing thieno[2,3-d]thiazole structures have demonstrated potential as anticancer agents. For instance, derivatives have been shown to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis. A study indicated that thieno[2,3-d]thiazole derivatives could act as inhibitors of KSP kinesin activity, which is crucial for mitotic spindle function in cancer cells .
-
Antimicrobial Properties
- Research has highlighted the antimicrobial efficacy of thieno[2,3-d]thiazole derivatives against various pathogens. These compounds exhibit significant inhibitory effects on bacterial growth and have been proposed as candidates for developing new antibiotics.
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Anti-inflammatory Effects
- Thieno[2,3-d]thiazole derivatives have also shown promise in reducing inflammation. Their ability to inhibit pro-inflammatory cytokines makes them potential therapeutic agents for inflammatory diseases.
Case Studies
Several case studies illustrate the applications and effectiveness of Thieno[2,3-d]thiazole derivatives:
- Case Study on Anticancer Activity
- Case Study on Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]- involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic core allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The azo linkage may also play a role in its biological activity by undergoing bioreduction to form active metabolites.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidine derivatives (e.g., compounds 18–22 in ) exhibit potent VEGFR-2 inhibition (IC₅₀: 0.12–0.45 µM) due to interactions with the kinase hinge region (Cys917) and DFG motif (Glu883, Asp1044) . In contrast, thieno[2,3-d]thiazole lacks the pyrimidine ring, which may reduce kinase affinity but improve selectivity for other targets.
Thiazolo[5,4-d]thiazole
Thiazolo[5,4-d]thiazole () shares structural similarity but replaces the thiophene ring with a second thiazole. This alteration increases electron deficiency, making it suitable for nonlinear optical (NLO) materials .
Azo-Functionalized Thiazole Derivatives
Azo-thiazoles, such as 5-(aryldiazenyl)-thiazoles (), demonstrate anti-inflammatory activity (33–96% edema inhibition) . The target compound’s 4-(1-pyrrolidinyl)phenyl group introduces a bulky, basic substituent, which may enhance binding to charged residues (e.g., Asp/Glu in enzymes) compared to simpler aryl groups (Table 1).
Table 1: Comparison of Azo-Thiazole Derivatives
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives (e.g., compounds 8, 9, 10 in ) show broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL against S. aureus and C. albicans) .
Kinase Inhibition
Thieno[2,3-d]pyrimidin-4-yl hydrazones () inhibit CDK4 (IC₅₀: <1 µM) via interactions with the ATP-binding pocket .
Biological Activity
Thieno[2,3-d]thiazole derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in cancer research. The compound Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo] has been investigated for its potential as an anticancer agent. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a thieno[2,3-d]thiazole core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Research has indicated that thieno[2,3-d]thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study on a related thiazole derivative demonstrated strong cytotoxicity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values indicating potent activity (IC50 < 30 µM) .
Table 1: Cytotoxicity of Thieno[2,3-d]thiazole Derivatives
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HepG-2 | Thieno[2,3-d]thiazole derivative | < 30 |
| MCF-7 | Thieno[2,3-d]thiazole derivative | < 30 |
| HCT-116 | Thieno[2,3-d]thiazole derivative | < 40 |
| HeLa | Thieno[2,3-d]thiazole derivative | < 35 |
The mechanism of action for thieno[2,3-d]thiazole derivatives appears to involve interaction with DNA. Molecular docking studies have suggested that these compounds can bind effectively to DNA, potentially inhibiting topoisomerase activity . This inhibition is crucial as topoisomerases are essential for DNA replication and transcription processes.
Case Study: Molecular Docking Analysis
A molecular docking study was conducted using the compound against calf-thymus DNA. The results indicated a high binding affinity, suggesting that the thieno[2,3-d]thiazole structure facilitates effective interaction with DNA . This property may contribute to its anticancer efficacy.
Additional Biological Activities
Beyond anticancer properties, thieno[2,3-d]thiazole derivatives have also shown promise in other therapeutic areas:
Q & A
Q. Resolving data contradictions :
- Strain variability : Test against standardized ATCC strains to minimize discrepancies .
- Compound stability : Assess degradation via HPLC post-assay (e.g., <5% degradation in 24h) .
- Synergistic effects : Check interactions with adjuvants (e.g., β-lactamase inhibitors) .
Advanced: How can molecular docking guide the design of thieno[2,3-d]thiazole derivatives for selective receptor binding?
Answer:
Docking workflows involve:
Template preparation : Use X-ray structures (e.g., 5-HT3R PDB: 6NP0) .
Pocket analysis : Identify key residues (e.g., Trp183 for π-π stacking with the thiazole core) .
Substituent optimization :
- Azo group orientation : Adjust dihedral angles to align with hydrophobic pockets .
- Pyrrolidine positioning : Ensure H-bonding with Asp134 in 5-HT3R .
MD simulations : Validate binding stability (RMSD ≤2 Å over 50 ns) .
Case study : Derivatives with 4-methylpiperazinyl groups showed 10-fold higher 5-HT3R affinity than pyrrolidine analogues due to better charge complementarity .
Advanced: How are reaction conditions optimized to improve yields in multi-step syntheses of thieno[2,3-d]thiazoles?
Answer:
Critical parameters :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) for cyclocondensation (yields: 70-85% vs. 50% in ethanol) .
- Catalyst loading : 10 mol% CuI for CuAAC reduces byproduct formation (yield increase from 60% to 82%) .
- Temperature control : Microwave-assisted synthesis (100°C, 30 min) reduces reaction time by 70% compared to conventional heating .
Q. Troubleshooting :
- Low yields in azo coupling: Use diazonium salts at 0-5°C to prevent decomposition .
- Purification challenges: Employ silica gel chromatography with EtOAc/hexane (3:7) for azobenzene separation .
Advanced: What role does the thieno[2,3-d]thiazole core play in structure-activity relationships (SAR) for anticancer agents?
Answer:
The core’s rigid, planar structure facilitates:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
